4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one
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Overview
Description
4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one is a chemical compound with the molecular formula C14H10N2OS2 It is known for its unique structure, which includes a dithiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one typically involves the reaction of phenethylamine with carbon disulfide and an appropriate oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (around 100-150°C)
Solvent: Common solvents include ethanol or methanol
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, dichloromethane
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, amines
Substitution Products: Various substituted dithiazolidinones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to changes in metabolic pathways.
Receptor Binding: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-5-phenylimino-1,2,4-dithiazolidin-3-one
- 4-Phenyl-5-(phenylimino)-1,2,4-dithiazolidin-3-one
Uniqueness
4-Phenethyl-5-phenethylimino-1,2,4-dithiazolidin-3-one is unique due to its phenethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
CAS No. |
5338-83-0 |
---|---|
Molecular Formula |
C18H19BrN2OS2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-(2-phenylethyl)-5-(2-phenylethylimino)-1,2,4-dithiazolidin-3-one;hydrobromide |
InChI |
InChI=1S/C18H18N2OS2.BrH/c21-18-20(14-12-16-9-5-2-6-10-16)17(22-23-18)19-13-11-15-7-3-1-4-8-15;/h1-10H,11-14H2;1H |
InChI Key |
HRGJRVKRQMNPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C2N(C(=O)SS2)CCC3=CC=CC=C3.Br |
Origin of Product |
United States |
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